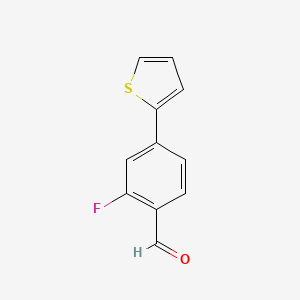

2-Fluoro-4-(thiophen-2-yl)benzaldehyde

Description

Significance and Role as a Molecular Building Block

The utility of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde as a molecular building block stems from the distinct chemical functionalities integrated within its structure. It is a bifunctional molecule, featuring both an aldehyde group and a bi-aryl system composed of a thiophene (B33073) ring linked to a fluorinated benzene (B151609) ring. Each component imparts specific reactive properties and is of interest in different scientific domains.

The aldehyde functional group is a key reactive site, enabling a variety of chemical transformations. It readily participates in condensation reactions, for instance, to form Schiff bases, which are compounds containing a carbon-nitrogen double bond. nih.gov This reactivity allows chemists to elaborate the core structure and build more complex derivatives.

The presence of a fluorine atom on the benzaldehyde (B42025) ring is also highly significant. In medicinal chemistry, the incorporation of fluorine into a molecule can profoundly influence its biological activity by altering properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. biosynth.comnih.gov

Furthermore, the thiophene ring is a privileged scaffold in both medicinal chemistry and materials science. nih.govcognizancejournal.com Thiophene and its derivatives are known to exhibit a wide range of biological activities and are components of various pharmaceuticals. cognizancejournal.comnih.gov In materials science, the electron-rich nature of the thiophene ring makes it a suitable component for organic electronic materials. taylorfrancis.com

| Structural Feature | Significance in Synthesis |

| Aldehyde Group | Reactive handle for forming C-C and C-N bonds (e.g., Schiff bases, chalcones). |

| Fluorine Atom | Modulates physicochemical properties, enhancing potential biological activity. biosynth.comnih.gov |

| Thiophene Ring | Important pharmacophore in drug discovery and a key component in organic electronics. nih.govtaylorfrancis.com |

| Bi-aryl System | Provides a rigid scaffold for the development of targeted molecules. |

Overview of Research Domains in Fluorinated Thiophene-Benzaldehyde Systems

The unique combination of a fluorinated ring system and a thiophene moiety makes compounds like this compound valuable precursors in several areas of research, most notably in medicinal chemistry and materials science.

Medicinal Chemistry:

The search for new therapeutic agents is a major driver of synthetic chemistry. Thiophene derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. cognizancejournal.comnih.gov The introduction of fluorine into these structures is a common strategy to enhance their potency and pharmacokinetic profiles. biosynth.comnih.gov

Research in this area often focuses on synthesizing libraries of compounds based on a central scaffold. For example, derivatives of the closely related 2-fluoro-4-(thiophen-2-yl)benzonitrile have been synthesized to explore their potential biological activities. nih.gov In one study, this nitrile was converted to the corresponding amidine, and these compounds were evaluated for their biological properties. nih.gov This highlights the potential for this compound to serve as a precursor for a variety of biologically active molecules. The aldehyde group can be readily converted to a nitrile, or it can be used to synthesize other classes of compounds, such as chalcones, which are also known for their pharmacological potential. nih.gov

Materials Science:

In the field of materials science, there is a strong interest in organic molecules with specific electronic and optical properties for applications in devices such as organic light-emitting diodes (OLEDs), organic solar cells, and nonlinear optical (NLO) materials. taylorfrancis.com Thiophene-based conjugated systems are particularly prominent in this area due to their excellent charge transport characteristics and tunable optoelectronic properties. taylorfrancis.comresearchgate.net

The structure of this compound contains an electron-donating thiophene ring and an electron-withdrawing fluorinated benzaldehyde moiety. This donor-acceptor (D-A) type structure is a common design principle for creating materials with interesting photophysical properties. taylorfrancis.com By extending the conjugation and modifying the donor and acceptor strengths through chemical synthesis, researchers can fine-tune the material's absorption and emission of light, as well as its behavior in an electric field. While this specific aldehyde may serve as a starting point, the broader class of fluorinated thiophene-based systems is a fertile ground for the discovery of new functional materials. taylorfrancis.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCVFPQLILCRNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Fluoro 4 Thiophen 2 Yl Benzaldehyde and Its Analogs

Strategies for Benzofluorinated Aldehyde Synthesis

The construction of the 2-fluoro-4-substituted benzaldehyde (B42025) moiety is a critical first phase. This can be achieved either by introducing the required functional groups onto a pre-existing fluorinated ring or by creating the aryl fluoride (B91410) bond on a suitably substituted benzene (B151609) ring. A common and synthetically useful precursor for this portion of the target molecule is 2-fluoro-4-bromobenzaldehyde.

Traditional methods often rely on the manipulation of functional groups on commercially available starting materials. Direct halogenation and the interconversion of existing functional groups are cornerstone strategies.

One of the most direct methods to obtain the key intermediate, 2-fluoro-4-bromobenzaldehyde, is through the electrophilic bromination of 4-fluorobenzaldehyde (B137897). This reaction is typically performed in an acidic medium, such as a mixture of trifluoroacetic acid and sulfuric acid, using a brominating agent like dibromohydantoin. acs.org This approach provides the desired product in high yields, often around 85%. acs.org Patent literature describes similar procedures where 4-fluorobenzaldehyde is dissolved in an acid solution and treated with a bromide reagent at elevated temperatures (30-100 °C) to yield the target compound. mdpi.comfrontiersin.org

Alternatively, functional group interconversions provide versatile pathways. The aldehyde functionality can be generated through the controlled oxidation of a primary alcohol or a methyl group. For instance, a 2-fluoro-4-bromobenzyl alcohol can be oxidized to the corresponding aldehyde. rug.nl To prevent over-oxidation to the carboxylic acid, specific reagents like pyridinium (B92312) chlorochromate (PCC) are often employed. wikipedia.org Modern, greener alternatives include metal-free photochemical methods that use catalysts like Eosin Y with molecular oxygen as the oxidant. nih.gov Similarly, the oxidation of a substituted toluene (B28343) (e.g., 2-fluoro-4-bromotoluene) can yield the benzaldehyde. youtube.comtandfonline.comorganoborons.com

Halogen exchange reactions, such as the Halex reaction, represent another important route. These methods involve the substitution of a halogen, typically chlorine, with fluorine using a fluoride salt like potassium fluoride (KF). acs.orgacs.org The efficiency of these reactions is often enhanced by using phase-transfer catalysts and can be significantly accelerated with microwave irradiation, which can shorten reaction times by over 90% in some cases. acs.orgresearchgate.net

A different functional group interconversion strategy begins with a di-halogenated precursor like 1,4-dibromo-2-fluorobenzene. A metal-halogen exchange, for instance using a Grignard or organolithium reagent, can selectively replace one bromine atom. The resulting organometallic intermediate is then formylated by quenching with a formylating agent like N,N-dimethylformamide (DMF) to install the aldehyde group, producing 2-fluoro-4-bromobenzaldehyde. nih.gov

Table 1: Selected Methods for 2-Fluoro-4-bromobenzaldehyde Synthesis

| Starting Material | Reagents & Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Dibromohydantoin, Trifluoroacetic acid/H₂SO₄, 50 °C | 2-Bromo-4-fluorobenzaldehyde | 85% | acs.org |

| 4-Fluorobenzaldehyde | Bromide reagent, Acid solution, 30-100 °C | 2-Bromo-4-fluorobenzaldehyde | 81-84% | frontiersin.org |

| 1,4-Dibromo-2-fluorobenzene | 1) Metal-halogen exchange (e.g., BuMgLi) 2) DMF, 0 °C | 2-Fluoro-4-bromobenzaldehyde | 92% | nih.gov |

| 2-Fluorobenzyl alcohol | Oxidizing agent (e.g., PCC, Eosin Y/O₂) | 2-Fluorobenzaldehyde | Variable | rug.nlnih.gov |

Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed methods for the formation of carbon-fluorine bonds. These reactions offer alternative routes that can exhibit high functional group tolerance under milder conditions than some traditional methods. Palladium-catalyzed cross-coupling reactions, particularly those developed by the Buchwald group, are prominent in this area. acs.org

These methods typically involve the coupling of an aryl triflate or aryl bromide with a simple fluoride salt (e.g., CsF or AgF). mdpi.com The success of these reactions is highly dependent on the choice of ligand; bulky, electron-rich biaryl monophosphine ligands are uniquely effective at promoting the challenging reductive elimination step that forms the Ar-F bond. researchgate.netwikipedia.org This catalytic process has been successfully applied to a broad range of aryl triflates and bromides, including functionalized and heterocyclic substrates. acs.orgmdpi.comnih.gov While this provides a general pathway to aryl fluorides, direct C-H fluorination offers a more atom-economical approach. Recent advances include palladium-catalyzed C-H fluorination of benzaldehyde substrates, which can be achieved with the aid of a transient directing group. thermofisher.com This strategy allows for the direct installation of a fluorine atom onto the benzaldehyde scaffold.

Approaches to Thiophene-2-yl Moieties

The thiophene (B33073) ring is the second key component. It can be constructed from acyclic precursors through cyclization reactions or, more commonly, a pre-formed thiophene ring can be functionalized at the 2-position to prepare it for the subsequent coupling step.

Several classic named reactions are employed for the de novo synthesis of thiophene rings.

The Gewald Reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. acs.orgfrontiersin.org The reaction proceeds via an initial Knoevenagel condensation. frontiersin.org This method is highly versatile, and the use of microwave irradiation has been shown to improve reaction yields and significantly reduce reaction times. frontiersin.orgyoutube.com

The Paal-Knorr Thiophene Synthesis provides a route to thiophenes from 1,4-dicarbonyl compounds. acs.org The reaction involves heating the dicarbonyl substrate with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, which facilitates both dehydration and sulfurization to form the aromatic ring. mdpi.comresearchgate.netnih.gov

The Hinsberg Synthesis (or Hinsberg condensation) constructs the thiophene ring by reacting a 1,2-dicarbonyl compound (like glyoxal) with a diester of thiodiacetic acid in the presence of a strong base. rug.nlresearchgate.net The mechanism is understood to proceed through two sequential aldol-type condensation steps. sigmaaldrich.com

Table 2: Overview of Thiophene Ring Synthesis Reactions

| Reaction Name | Key Reactants | Key Reagent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | Base (e.g., morpholine) | 2-Aminothiophenes | acs.orgfrontiersin.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P₄S₁₀ or Lawesson's Reagent | Substituted Thiophenes | mdpi.comacs.org |

| Hinsberg Synthesis | 1,2-Dicarbonyl compound, Thiodiacetate ester | Base (e.g., NaOEt) | Thiophene-dicarboxylates | rug.nlresearchgate.net |

For the synthesis of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, it is often more practical to functionalize a readily available thiophene or a simple derivative. The goal is to install a reactive handle at the C2 position, making it suitable for cross-coupling.

C-H Activation: Direct C-H functionalization is a modern and efficient strategy. The C-H bonds at the C2 and C5 positions of thiophene are the most acidic and reactive. Palladium-catalyzed direct arylation can couple thiophenes with aryl halides or arylboronic acids, preferentially at the C2 position. mdpi.comnih.govacs.org Recently, a silver(I)-mediated C-H activation method was developed that allows for the C2-arylation of benzo[b]thiophenes to occur at near-room temperature, offering broad functional group tolerance. acs.org

Lithiation: Deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), readily and selectively occurs at the C2 position of thiophene. rsc.orgresearchgate.net The resulting 2-thienyllithium (B1198063) intermediate is a powerful nucleophile that can be trapped with various electrophiles. A particularly relevant transformation is the reaction with a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup to produce 2-thienylboronic acid. acs.orgsigmaaldrich.comchemicalbook.com This boronic acid is a key substrate for Suzuki cross-coupling reactions.

Halogenation and Halogen-Metal Exchange: Direct bromination of thiophene with bromine yields 2-bromothiophene (B119243). wikipedia.org This compound serves as a versatile precursor. The bromine atom can be converted into a more reactive organometallic species through halogen-metal exchange, for example, by reacting it with magnesium to form a Grignard reagent or with an organolithium reagent to form 2-thienyllithium. chemrxiv.orgmdpi.com These intermediates can then be used in subsequent coupling reactions.

Coupling Strategies for Constructing the this compound Skeleton

The final key step is the formation of the C-C bond between the fluorinated benzaldehyde ring and the thiophene ring. This is almost exclusively achieved using palladium-catalyzed cross-coupling reactions, which are highly effective for forming bonds between two sp²-hybridized carbon atoms.

Suzuki Coupling: The Suzuki-Miyaura reaction is arguably the most common method for this transformation. It involves the coupling of an organoboron compound with an organohalide. For the target molecule, this would typically involve reacting 2-thienylboronic acid with 2-fluoro-4-bromobenzaldehyde. mdpi.comresearchgate.net The reaction is catalyzed by a palladium(0) complex, often generated in situ from a precursor like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂], and requires a base such as potassium carbonate or potassium phosphate. mdpi.commdpi.com The Suzuki reaction is renowned for its mild conditions and high tolerance for a wide range of functional groups. nih.govresearchgate.net

Stille Coupling: The Stille reaction provides an alternative C-C bond-forming method, coupling an organotin reagent with an organohalide. wikipedia.orgorganic-chemistry.org In this context, a 2-(trialkylstannyl)thiophene could be coupled with 2-fluoro-4-bromobenzaldehyde. tandfonline.com Stille couplings are also known for their excellent functional group tolerance. thermofisher.comlibretexts.org However, a significant drawback is the toxicity and difficulty in removing the stoichiometric tin byproducts, which has led to the Suzuki coupling often being favored. organic-chemistry.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide under palladium catalysis. youtube.com A thienylzinc reagent can be prepared, for example, by treating 2-bromothiophene with an organolithium reagent and then transmetalating with a zinc salt like zinc bromide. youtube.com This organozinc species is then coupled with 2-fluoro-4-bromobenzaldehyde. acs.orgacs.org The Negishi reaction is highly effective for biaryl synthesis and can be performed under mild conditions with good functional group compatibility. frontiersin.orgyoutube.com Continuous-flow technologies have been developed to perform Negishi couplings involving fluoroarenes efficiently and with precise temperature control. nih.gov

Table 3: Comparison of Major Cross-Coupling Strategies

| Coupling Reaction | Thiophene Reagent | Benzaldehyde Reagent | Key Advantages | Key Disadvantages | Reference |

|---|---|---|---|---|---|

| Suzuki | 2-Thienylboronic acid | 2-Fluoro-4-bromobenzaldehyde | Mild conditions, non-toxic boron reagents, commercially available reagents | Can be sensitive to steric hindrance | mdpi.commdpi.com |

| Stille | 2-(Trialkylstannyl)thiophene | 2-Fluoro-4-bromobenzaldehyde | Excellent functional group tolerance, stable tin reagents | Toxicity of tin compounds, purification challenges | wikipedia.orgorganic-chemistry.org |

| Negishi | 2-Thienylzinc halide | 2-Fluoro-4-bromobenzaldehyde | High reactivity, good functional group tolerance | Organozinc reagents are moisture/air sensitive and often prepared in situ | acs.orgyoutube.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition-metal-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. acs.orgyoutube.com Among these, the Suzuki-Miyaura reaction is widely employed due to its mild reaction conditions, the commercial availability and stability of its boronic acid reagents, and its tolerance of a wide array of functional groups. youtube.comnih.gov

The synthesis of this compound via a Suzuki-Miyaura coupling typically involves the palladium-catalyzed reaction between a halogenated benzaldehyde derivative and a thiophene-boronic acid, or vice-versa. A general scheme for this transformation would couple either 2-fluoro-4-halobenzaldehyde with thiophen-2-ylboronic acid or 2-bromothiophene with 4-formyl-3-fluorophenylboronic acid. chemicalbook.comgoogle.com The reaction is facilitated by a palladium catalyst, often complexed with phosphine (B1218219) ligands, and requires a base to activate the boronic acid component. mdpi.comresearchgate.net

Research into the synthesis of analogous aryl-thiophene compounds provides a clear framework for this approach. For instance, the synthesis of 2-(4-fluorophenyl)thiophene (B192845) has been successfully achieved by coupling 2-bromothiophene with 4-fluorophenylboronic acid using a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium carbonate in a suitable solvent. chemicalbook.comgoogle.com Similarly, the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophenes has been demonstrated through the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, highlighting the reaction's selectivity. d-nb.info

The choice of catalyst, base, and solvent system is crucial for optimizing the reaction yield and minimizing side products. nih.gov Nickel-based catalyst systems have also been explored as a more earth-abundant alternative to palladium for certain cross-coupling applications. acs.orgresearchgate.netcore.ac.uk

| Aryl Halide/Thiophene Halide | Boronic Acid Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromothiophene | 4-Fluorobenzeneboronic acid | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | K₂CO₃ | DMF | 85% | chemicalbook.com |

| 3-Bromo-6-(thiophen-2-yl)pyridazine | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | DME/Ethanol | 15% | mdpi.com |

| 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 76% | d-nb.info |

| 2,5-Dibromothiophene | 4-Isopropenylphenylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | KOH | Dioxane/Water | 75% | nih.gov |

One-Pot Synthetic Procedures

One-pot syntheses are highly valued in modern organic chemistry for their efficiency, reduced waste generation, and ability to construct complex molecules from simple precursors in a single reaction vessel without isolating intermediates. clockss.org This approach minimizes purification steps, saving time and resources. While a specific one-pot synthesis for this compound is not prominently detailed in the literature, procedures for analogous thiophene-containing structures demonstrate the utility of this methodology. mdpi.comnih.gov

An exemplary one-pot method involves the synthesis of 2-aroylbenzo[b]thiophen-3-ols. nih.gov This procedure begins with the reaction of 2-mercaptobenzoic acid and a substituted aryl bromomethyl ketone in the presence of a base. The reaction proceeds through an initial S-alkylation (an Sₙ2-type nucleophilic attack), followed by an in-situ intramolecular cyclization to furnish the final benzothiophene (B83047) product in high yield. This strategy effectively combines two distinct reaction steps into a single, efficient operation. nih.gov

Another approach involves the transition-metal-free, one-pot synthesis of fused benzo[b]thiophenamines at room temperature. mdpi.com Such methods highlight a move towards more sustainable and cost-effective chemical manufacturing by avoiding expensive and potentially toxic transition metal catalysts. Furthermore, ultrasound-assisted one-pot syntheses have emerged as a green chemistry tool, often accelerating reaction times and improving yields for the creation of various heterocyclic compounds, including those containing thiophene. rsc.org

These examples underscore the potential for developing a streamlined, one-pot synthesis for this compound and its derivatives, likely involving tandem reactions that form the key C-C bond and modify functional groups in a sequential manner.

| Target Compound Class | Starting Materials | Key Reagents/Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2-Aroylbenzo[b]thiophen-3-ols | 2-Mercaptobenzoic acid, Aryl bromomethyl ketones | Triethylamine, DMF, Room Temp. | Sₙ2 attack followed by intramolecular cyclization. High yield. | nih.gov |

| Fused Benzo[b]thiophenamines | 2-Fluorobenzonitriles, Substituted thiols | Room Temp. | Transition-metal-free, Smiles rearrangement. | mdpi.com |

| Polysubstituted Thiazoles | Bromoacetyl pyran-2-one, Thiourea, Aryl aldehydes | SiW·SiO₂ catalyst, Ultrasound, aq. Ethanol | Ultrasound-assisted, multicomponent reaction. | rsc.org |

| 3-Substituted 1H-Dibenzo[e,g]indazoles | 2′-Alkynyl-biaryl-2-aldehydes, Tosylhydrazide | LiOtBu, THF | Two-step, one-pot; In situ hydrazone formation and intramolecular cycloaddition. | mdpi.com |

Iii. Chemical Reactivity and Derivatization Studies of 2 Fluoro 4 Thiophen 2 Yl Benzaldehyde

Aldehyde Group Transformations

The aldehyde functional group is a cornerstone of organic synthesis, and in the context of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, it serves as a gateway to numerous molecular architectures.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines and related nucleophiles. This reactivity is a common and efficient method for constructing larger molecules.

Schiff Base Formation: The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. This reaction typically proceeds by the initial formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. The reaction is often catalyzed by a small amount of acid. The general scheme for Schiff base formation is depicted below:

Scheme 1: General synthesis of Schiff bases from this compound.

A variety of primary amines can be employed in this reaction, leading to a wide range of Schiff base derivatives with diverse electronic and steric properties.

Thiosemicarbazone Synthesis: Similarly, condensation with thiosemicarbazide results in the formation of thiosemicarbazones. This reaction is a well-established synthetic route and is generally carried out by refluxing the aldehyde and thiosemicarbazide in an alcoholic solvent, often with catalytic acid. These compounds are of significant interest due to their coordination chemistry and biological activities.

Scheme 2: General synthesis of thiosemicarbazones from this compound.

The following table summarizes representative examples of condensation reactions that are analogous to those expected for this compound.

| Reactant | Product Type | General Reaction Conditions |

| Primary Amine (R-NH₂) | Schiff Base | Alcoholic solvent, acid catalyst, reflux |

| Thiosemicarbazide | Thiosemicarbazone | Alcoholic solvent, acid catalyst, reflux |

| Substituted Hydrazines | Hydrazone | Alcoholic solvent, acid catalyst, reflux |

This table is interactive. Click on the headers to sort.

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.

Oxidation: The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 2-Fluoro-4-(thiophen-2-yl)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of oxidant is crucial to avoid unwanted side reactions, such as oxidation of the electron-rich thiophene (B33073) ring. Under certain conditions, oxidation of the thiophene sulfur to a sulfoxide or sulfone can occur. researchgate.net

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, [2-Fluoro-4-(thiophen-2-yl)phenyl]methanol. A variety of reducing agents can be employed for this purpose. Sodium borohydride (NaBH₄) is a mild and selective reagent that is commonly used for the reduction of aldehydes in the presence of other functional groups. orientjchem.org More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may also reduce other functional groups if present. Systems like Zn(BH₄)₂/Charcoal have been shown to be efficient for the chemoselective reduction of aldehydes over ketones. scielo.org.mxscielo.org.mx

| Transformation | Product | Typical Reagents |

| Oxidation | 2-Fluoro-4-(thiophen-2-yl)benzoic acid | KMnO₄, H₂CrO₄, Ag₂O |

| Reduction | [2-Fluoro-4-(thiophen-2-yl)phenyl]methanol | NaBH₄, LiAlH₄, Zn(BH₄)₂/Charcoal |

This table is interactive. Click on the headers to sort.

Thiophene Ring Functionalization

The thiophene ring is an electron-rich aromatic system and is susceptible to various electrophilic substitution and metal-catalyzed coupling reactions.

Thiophene is more reactive towards electrophilic aromatic substitution than benzene (B151609). nih.gov Substitution typically occurs at the C2 (α) position. Since the C2 position in this compound is already substituted, electrophilic attack is directed to the C5 (α') position. The general mechanism involves the attack of an electrophile on the thiophene ring to form a resonance-stabilized cationic intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. leah4sci.comresearchgate.net

Common electrophilic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent.

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

The carbon-hydrogen bonds of the thiophene ring can be activated for metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. A prominent example is the Suzuki-Miyaura cross-coupling reaction. nih.govyoutube.comresearchgate.net This reaction typically involves the conversion of a C-H bond to a C-Boron bond (e.g., a boronic acid or boronic ester), which can then be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base. Alternatively, the thiophene ring can be halogenated first, and the resulting thienyl halide can participate in cross-coupling reactions with various organoboron, organotin, or organozinc reagents.

| Reaction Type | Reagents | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 5-Aryl-2-fluoro-4-(thiophen-2-yl)benzaldehyde |

| Stille Coupling | Organostannane, Pd catalyst | 5-Substituted-2-fluoro-4-(thiophen-2-yl)benzaldehyde |

| Heck Coupling | Alkene, Pd catalyst, base | 5-Alkenyl-2-fluoro-4-(thiophen-2-yl)benzaldehyde |

This table is interactive. Click on the headers to sort.

Benzene Ring Modifications

The fluorinated benzene ring of this compound can also undergo chemical modifications, although its reactivity is influenced by the existing substituents. The fluorine atom is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution due to the interplay of its inductive electron-withdrawing and resonance electron-donating effects. researchgate.net The bulky thiophen-2-yl group at the para position will sterically hinder substitution at the adjacent positions.

Nucleophilic Aromatic Substitution: The fluorine atom can be susceptible to nucleophilic aromatic substitution (SₙAr), especially if there are strong electron-withdrawing groups on the ring. libretexts.orgnih.govresearchgate.net In this compound, the aldehyde group provides some electron-withdrawing character, potentially activating the fluorine atom for displacement by strong nucleophiles. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

Reactions Involving the Fluoro-substituent

The fluorine atom on the benzene ring of this compound is a potential site for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a nucleophile replaces a leaving group on an aromatic ring. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, thus facilitating the substitution.

In this compound, the aldehyde group (-CHO) is a moderate electron-withdrawing group. Its position ortho to the fluorine atom provides the necessary electronic activation for nucleophilic attack. Consequently, the fluorine atom can be displaced by a variety of nucleophiles.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Expected Product |

| Amine | R-NH₂ (e.g., Aniline) | 2-(Amino)-4-(thiophen-2-yl)benzaldehyde derivative |

| Alkoxide | R-O⁻ (e.g., Sodium methoxide) | 2-(Alkoxy)-4-(thiophen-2-yl)benzaldehyde derivative |

| Thiolate | R-S⁻ (e.g., Sodium thiophenoxide) | 2-(Thioether)-4-(thiophen-2-yl)benzaldehyde derivative |

Note: The reactivity in these reactions is based on established principles of nucleophilic aromatic substitution on activated fluoro-aromatic compounds.

Detailed research on analogous compounds, such as 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has demonstrated that a fluorine atom positioned ortho or para to a strong electron-withdrawing group readily undergoes substitution with oxygen, sulfur, and nitrogen nucleophiles beilstein-journals.org. While the aldehyde group is a less potent activator than a nitro group, the principles of SNAr still apply. Studies on other fluoro-aromatic compounds have shown that these reactions can be effectively carried out to create a diverse range of derivatives beilstein-journals.org.

Substitutions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is another important class of reactions for modifying the benzene ring of this compound. In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The position of substitution is directed by the existing substituents on the ring.

The substituents on the benzene ring of the target molecule are the fluorine atom, the aldehyde group, and the thiophen-2-yl group.

Fluorine is an ortho, para-directing group, although it is deactivating due to its high electronegativity.

The aldehyde group is a meta-directing and deactivating group.

The thiophen-2-yl group is generally considered to be an ortho, para-directing and activating group.

The directing effects of these three groups will influence the position of incoming electrophiles. The positions ortho and para to the fluorine and thiophene groups and meta to the aldehyde group will be the most likely sites for substitution. The interplay of these directing effects can lead to a mixture of products, and the reaction conditions can often be tuned to favor a particular isomer.

For instance, in the case of 4-fluorobenzaldehyde (B137897), bromination occurs at the position ortho to the fluorine atom and meta to the aldehyde group, yielding 2-bromo-4-fluorobenzaldehyde guidechem.comchemicalbook.comgoogle.com. This suggests that in this compound, the position ortho to the fluorine and meta to the aldehyde (the 3-position) would be a potential site for electrophilic attack. However, the influence of the thiophene ring must also be considered.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Benzene Ring of this compound

| Reaction | Electrophile | Reagent Example | Potential Product Position(s) |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 3- or 5-position |

| Halogenation | Br⁺, Cl⁺ | Br₂/FeBr₃, Cl₂/AlCl₃ | 3- or 5-position |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 3- or 5-position |

| Friedel-Crafts Acylation | RCO⁺ | RCOCl/AlCl₃ | 3- or 5-position |

Note: The regioselectivity of these reactions would need to be determined experimentally, as it results from the combined directing effects of the existing substituents.

It is important to note that the thiophene ring itself is also susceptible to electrophilic substitution, often being more reactive than benzene derpharmachemica.com. Therefore, controlling the reaction conditions would be crucial to achieve selective substitution on the benzene ring.

Iv. Advanced Spectroscopic Characterization Techniques for 2 Fluoro 4 Thiophen 2 Yl Benzaldehyde and Its Derivatives

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

Key vibrational modes for the aldehyde group are the C=O and C-H stretching vibrations. The carbonyl (C=O) stretching band is typically one of the most intense peaks in the spectrum, expected to appear in the 1665-1710 cm⁻¹ region, a range influenced by the electronic effects of the aromatic systems. For instance, the C=O stretch in thiophene-2-carbaldehyde is reported at 1665 cm⁻¹, while in various substituted benzaldehydes, it is often observed closer to 1700 cm⁻¹ scbt.com. The aldehydic C-H stretch is anticipated as a weaker band near 2850 cm⁻¹.

The fluorinated benzene (B151609) ring contributes several characteristic bands. The stretching vibration of the C-F bond typically appears in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹, while aromatic C=C ring stretching vibrations produce a series of peaks, often in the 1400-1600 cm⁻¹ region.

The thiophene (B33073) ring also has a unique vibrational signature. Ring stretching modes are found between 1350 and 1530 cm⁻¹ orientjchem.org. Additionally, vibrations involving the C-S bond are expected at lower frequencies, typically between 640 and 860 cm⁻¹ orientjchem.org.

Table 1: Predicted FT-IR Vibrational Frequencies for 2-Fluoro-4-(thiophen-2-yl)benzaldehyde

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretching | Aromatic Rings (Benzene & Thiophene) |

| ~2850 | C-H Stretching | Aldehyde (-CHO) |

| 1665 - 1710 | C=O Stretching | Aldehyde (-CHO) |

| 1400 - 1600 | C=C Stretching | Aromatic Rings (Benzene & Thiophene) |

| 1200 - 1300 | C-F Stretching | Fluorobenzene Ring |

| 640 - 860 | C-S Stretching | Thiophene Ring |

Potential Energy Distribution (PED) Analysis

A definitive assignment of the complex vibrational bands, particularly in the fingerprint region (below 1500 cm⁻¹), where significant coupling between bending and stretching modes occurs, requires theoretical calculations. Potential Energy Distribution (PED) analysis is a computational method used to quantify the contribution of each internal coordinate (e.g., a specific bond stretch or angle bend) to a calculated normal vibrational mode.

This analysis is typically performed using results from Density Functional Theory (DFT) calculations. For a molecule like this compound, a PED analysis would be crucial to:

Unambiguously assign vibrational modes that arise from the coupled motion of the benzene and thiophene rings.

Differentiate between various C-H bending modes (in-plane and out-of-plane).

Characterize the degree of mixing between C-C, C-S, and C-F stretching and bending vibrations.

While specific PED studies on this molecule have not been reported, the technique is widely applied to substituted aromatic systems to validate and refine vibrational assignments obtained from experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and electronic structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra provides definitive structural confirmation for this compound.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the aldehyde proton, the three protons on the benzene ring, and the three protons on the thiophene ring.

Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of δ 9.8–10.1 ppm.

Benzene Ring Protons: The three protons on the fluorobenzene ring will show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton ortho to both the fluorine and the aldehyde group will likely appear as a triplet or doublet of doublets. The other two protons will also exhibit splitting from adjacent protons and the fluorine atom.

Thiophene Ring Protons: The three protons on the 2-substituted thiophene ring typically appear in the aromatic region (δ 7.0–8.0 ppm). They will show a characteristic splitting pattern (doublet of doublets, doublet, and triplet or doublet of doublets) based on their coupling constants.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.8 - 10.1 | Singlet (s) |

| Benzene Ring | 7.2 - 8.0 | Multiplets (m) |

| Thiophene Ring | 7.0 - 8.0 | Multiplets (m) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms in the molecule. Key signals for this compound include the carbonyl carbon, the carbons of the two aromatic rings, with the fluorinated carbons showing characteristic splitting.

Carbonyl Carbon (-CHO): This carbon is significantly deshielded and is expected to appear at approximately δ 190–194 ppm.

Benzene Ring Carbons: Six distinct signals are expected. The carbon atom directly bonded to the fluorine atom (C-F) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240–260 Hz. The other carbons in the ring will also show smaller couplings to the fluorine atom.

Thiophene Ring Carbons: Four signals are expected for the thiophene ring carbons, with chemical shifts typically appearing between δ 120–145 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Note |

|---|---|---|

| Aldehyde (C=O) | 190 - 194 | - |

| Benzene (C-F) | 160 - 165 | Doublet, large ¹JCF coupling |

| Benzene (Other) | 115 - 140 | May show smaller C-F couplings |

| Thiophene | 120 - 145 | - |

19F NMR Spectroscopic Analysis

Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.comnih.gov The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment. alfa-chemistry.com The position of the fluorine atom on the benzaldehyde (B42025) ring, ortho to the aldehyde group and meta to the thiophene ring, influences its chemical shift.

In general, the chemical shift in ¹⁹F NMR is affected by the shielding and deshielding effects of neighboring functional groups. alfa-chemistry.com Electron-withdrawing groups tend to cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values). alfa-chemistry.com For aromatic fluorides, the chemical shift range is typically between +80 to +170 ppm relative to a CFCl₃ standard. The ¹⁹F NMR spectrum of a related compound, 2-fluorobenzaldehyde, shows a chemical shift at approximately -124.7 ppm. researchgate.net The substitution of a thiophene group at the para position is expected to influence this value due to its electronic properties.

The interpretation of ¹⁹F NMR spectra can be complex, especially with multiple fluorine atoms, but computational methods using density functional theory (DFT) can aid in the reliable prediction and assignment of ¹⁹F chemical shifts in fluorinated aromatic compounds. nih.gov

| Compound | Approximate ¹⁹F Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| 2-Fluorobenzaldehyde | -124.7 | researchgate.net |

| Monofluorobenzene | -113.15 | colorado.edu |

Two-Dimensional NMR Techniques (e.g., HSQC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, and for elucidating the spatial relationships between atoms in a molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate the chemical shifts of directly bonded ¹H and ¹³C atoms. In the HSQC spectrum of this compound, each peak would correspond to a specific carbon atom and its attached proton(s). This allows for the clear assignment of the aromatic protons to their corresponding carbon atoms on both the benzene and thiophene rings. An example of an HSQC spectrum is available for the parent compound, benzaldehyde, which demonstrates the correlation between the aldehyde proton and its corresponding carbon, as well as the aromatic protons and their carbons. hmdb.ca

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. utoronto.ca This technique is particularly useful for determining the conformation of the molecule, such as the relative orientation of the thiophene and benzaldehyde rings. NOESY cross-peaks are observed between protons that are close in space, typically within 5 Å. For this compound, NOESY could reveal through-space interactions between the protons of the thiophene ring and the protons of the benzaldehyde ring, helping to establish the preferred dihedral angle between the two rings. The combination of HSQC and NOESY, in experiments like HSQC-NOESY, can provide a comprehensive picture of the molecular structure and conformation. northwestern.edunorthwestern.eduduke.edu

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₁₁H₇FOS. scbt.com The fragmentation of aromatic aldehydes in MS typically involves the loss of a hydrogen atom (M-1) or the formyl radical (M-29), leading to the formation of a stable acylium ion. miamioh.edu For benzaldehyde, the molecular ion peak at m/z 106 is prominent, and significant fragments are observed at m/z 105 (loss of H) and m/z 77 (loss of CHO, forming a phenyl cation). docbrown.info

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. nih.gov For this compound (C₁₁H₇FOS), the calculated monoisotopic mass is 206.020164 Da. An experimental HRMS measurement would aim to match this value with high precision (typically within a few parts per million), thus confirming the elemental composition of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₇FOS |

| Monoisotopic Mass (Da) | 206.020164 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatogram would provide the retention time of the compound, which is a characteristic property, while the mass spectrometer would generate a mass spectrum of the eluting compound.

The fragmentation pattern in GC-MS (typically using electron ionization) would be expected to show a molecular ion peak at m/z 206, followed by characteristic fragments. Key fragmentation pathways would likely include:

Loss of a hydrogen atom: [M-H]⁺ at m/z 205.

Loss of the formyl group: [M-CHO]⁺ at m/z 177.

Cleavage of the thiophene ring: leading to fragments characteristic of the fluorobenzoyl moiety and the thiophene cation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of polar and less volatile compounds. nih.gov While this compound itself might be more amenable to GC-MS, its derivatives, especially those resulting from reactions of the aldehyde group to form more polar functionalities (e.g., Schiff bases, hydrazones, or aldol products), would be well-suited for ESI-MS analysis. researchgate.netresearchgate.net

In ESI-MS, ions are typically formed by protonation ([M+H]⁺) or sodiation ([M+Na]⁺). Tandem mass spectrometry (MS/MS) experiments on these precursor ions can be performed to induce fragmentation and gain further structural information.

Electronic Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and is used to characterize its photophysical properties. The presence of conjugated π-systems in this compound, comprising the benzaldehyde and thiophene rings, suggests that it will absorb light in the ultraviolet-visible region.

The UV-Vis absorption spectrum is expected to show characteristic bands corresponding to π → π* and n → π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the nature of the substituents. For derivatives of this compound, the electronic properties can be tuned, leading to shifts in the absorption and emission spectra. researchgate.net Thiophene-containing conjugated molecules are known to exhibit fluorescence, and it is likely that this compound and its derivatives will also be emissive. researchgate.net The fluorescence quantum yield and emission wavelength would be important parameters to characterize for potential applications in materials science or as fluorescent probes.

| Technique | Information Obtained |

|---|---|

| ¹⁹F NMR | Information about the electronic environment of the fluorine atom. |

| HSQC | Correlation of directly bonded ¹H and ¹³C atoms for structural assignment. |

| NOESY | Information on the spatial proximity of protons to determine molecular conformation. |

| HRMS | Precise mass measurement to confirm the elemental formula. |

| GC-MS | Separation, identification, and structural information through fragmentation patterns. |

| ESI-MS | Analysis of polar derivatives and structural information via MS/MS. |

| UV-Vis/Fluorescence | Characterization of electronic absorption and emission properties. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecular structure and its chromophores.

For aromatic aldehydes such as benzaldehyde, the UV spectrum typically exhibits absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding antibonding orbitals. The n → π* transitions are typically weaker and result from the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an antibonding π* orbital. In cyclohexane, benzaldehyde shows an absorption maximum at 242 nm with a molar absorptivity of 13,200 M⁻¹cm⁻¹, which is attributed to a π → π* transition.

The introduction of substituents on the benzaldehyde ring can cause shifts in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, as well as changes in the absorption intensity. The presence of a thiophene ring, a fluoro group, and their specific substitution pattern in this compound is expected to significantly influence its UV-Vis spectrum.

A study on various thiophene derivatives revealed that the position and nature of substituents on the thiophene ring have a profound effect on their UV spectra. For instance, 2-acetylthiophene exhibits an absorption maximum at 252 nm, which is shifted to a longer wavelength compared to thiophene itself, indicating conjugation between the acetyl group and the thiophene ring.

Table 1: UV-Vis Absorption Data for Benzaldehyde and a Related Thiophene Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Benzaldehyde | Cyclohexane | 242 | 13,200 | π → π |

| 2-Acetylthiophene | Ethanol | 252 | - | π → π |

This table presents data for related compounds to infer the potential spectroscopic properties of this compound.

X-ray Crystallography

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and reactivity of a molecule.

Although the crystal structure of this compound has not been specifically reported in the reviewed literature, analysis of the crystal structures of related fluorinated benzaldehyde and thiophene derivatives can provide valuable insights into its expected solid-state conformation.

For instance, the crystal structure of a complex derivative, 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1((2H))-one, which contains a 2-fluoro-4-(trifluoromethyl)benzaldehyde moiety, has been determined. The analysis of this structure reveals important details about the geometry of the fluorinated phenyl ring and the conformation of the aldehyde-derived functional group.

Similarly, the crystal structure of N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea, a thiophene derivative, has been elucidated eurjchem.com. This compound crystallizes in the monoclinic space group P2₁ with specific unit cell dimensions. The study of this and other thiophene-containing compounds can help in predicting the packing and intermolecular interactions in the crystal lattice of this compound.

The presence of the fluorine atom in this compound is likely to play a significant role in its crystal packing through the formation of non-covalent interactions such as C–H···F hydrogen bonds. The planarity of the benzaldehyde and thiophene rings will also influence the molecular packing and potential π-π stacking interactions.

Table 2: Crystallographic Data for a Related Thiophene Derivative

| Compound | N,N-diphenyl-N'-(thiophene-2-carbonyl)-thiourea eurjchem.com |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.7469(5) |

| b (Å) | 6.0849(2) |

| c (Å) | 12.5792(6) |

| β (°) | 117.736(7) |

| Volume (ų) | 795.8(6) |

This table provides crystallographic data for a related thiophene derivative to illustrate the type of structural information obtained from X-ray crystallography.

V. Computational and Theoretical Investigations of 2 Fluoro 4 Thiophen 2 Yl Benzaldehyde

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are central to the theoretical investigation of molecular systems. These methods employ the principles of quantum mechanics to model the electronic structure and predict various chemical and physical properties. For a molecule such as 2-Fluoro-4-(thiophen-2-yl)benzaldehyde, methodologies like Density Functional Theory (DFT) and its time-dependent extension are particularly valuable.

To investigate the electronic excited states and spectroscopic properties of a molecule, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method. nih.gov TD-DFT is an extension of DFT that can calculate the energies of electronic transitions, which correspond to the absorption of light in UV-Vis spectroscopy. researchgate.net This technique is instrumental in predicting the absorption spectra of molecules, providing information about intramolecular charge transfer possibilities. nih.gov For this compound, TD-DFT calculations could elucidate its electronic absorption characteristics and help interpret experimental spectroscopic data.

The accuracy of DFT and TD-DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and has been shown to provide accurate results for a variety of organic compounds, including benzaldehyde (B42025) derivatives. researchgate.netnih.gov

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the Pople-style 6-311+G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally yield more accurate results. nih.govkarazin.ua The selection involves a trade-off between computational cost and desired accuracy. Comparative studies often test different combinations of functionals and basis sets to find the optimal level of theory that best reproduces experimental data for related molecules. nih.gov

Table 1: Commonly Employed Functionals and Basis Sets in DFT Studies

| Category | Examples | Description |

|---|---|---|

| Functionals | B3LYP, HSEh1PBE, MP2 | Approximates the exchange-correlation energy. B3LYP is a popular hybrid functional known for its balance of accuracy and efficiency. researchgate.netnih.gov |

| Basis Sets | 6-311+G(d,p), aug-cc-pVDZ | A set of mathematical functions representing atomic orbitals. Larger sets like 6-311+G(d,p) offer higher accuracy. karazin.uaresearchgate.net |

Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors derived from the change in energy with respect to the number of electrons. chemrxiv.org These are categorized as global and local descriptors.

Global Reactivity Descriptors (e.g., Chemical Hardness, Electronegativity, Electrophilicity Index)

Global reactivity descriptors describe the reactivity of the molecule as a whole. chemrxiv.org They are calculated from the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO). mdpi.com

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2. mdpi.com

Chemical Hardness (η): Represents the resistance to a change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. mdpi.com It is calculated as η = (E_LUMO - E_HOMO) / 2. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.com It is defined as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). mdpi.com

| Parameter | Value (eV) |

|---|---|

| E_HOMO | -6.50 |

| E_LUMO | -2.30 |

| Energy Gap (η x 2) | 4.20 |

| Electronegativity (χ) | 4.40 |

| Chemical Hardness (η) | 2.10 |

| Electrophilicity Index (ω) | 4.61 |

Local Reactivity Descriptors (e.g., Fukui Functions)

While global descriptors give a general picture of reactivity, local descriptors pinpoint the most reactive sites within a molecule. chemrxiv.org The Fukui function, f(r), is a primary local descriptor that indicates the change in electron density at a specific point when an electron is added to or removed from the system. scm.com Condensed Fukui functions simplify this by assigning a value to each atom in the molecule.

f+(r): Predicts the site for nucleophilic attack (electron acceptance). The atom with the highest f+ value is the most likely site.

f-(r): Predicts the site for electrophilic attack (electron donation). The atom with the highest f- value is the most reactive towards electrophiles.

f0(r): Predicts the site for radical attack.

For this compound, the Fukui functions would likely predict that the carbonyl carbon is the primary site for nucleophilic attack (highest f+), while atoms in the electron-rich thiophene (B33073) and benzene (B151609) rings are the most probable sites for electrophilic attack (highest f-).

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| C (carbonyl) | 0.25 | 0.05 |

| O (aldehyde) | 0.08 | 0.12 |

| C5 (thiophene) | 0.04 | 0.18 |

| C3 (benzene) | 0.06 | 0.15 |

Spectroscopic Property Simulations

Computational chemistry is widely used to simulate and help interpret experimental spectra. DFT calculations can accurately predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra. researchgate.netnih.gov

Vibrational Spectroscopy: Theoretical calculations of harmonic vibrational frequencies can be performed on the optimized molecular geometry. These calculated frequencies and their corresponding intensities for IR and Raman spectra are invaluable for assigning the bands observed in experimental spectra. researchgate.net For this compound, key vibrational modes would include the C=O stretching of the aldehyde, the C-F stretching, C-S stretching of the thiophene ring, and various C-H and C=C stretching and bending modes of the aromatic systems.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate UV-Visible absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. The results, typically presented as wavelength (λ_max) and oscillator strength (f), can be directly compared to experimental spectra to understand the electronic structure and chromophores within the molecule. The main electronic transitions in this molecule would likely be π → π* and n → π* transitions associated with the conjugated system of the aromatic rings and the carbonyl group.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|

| C=O Stretch (aldehyde) | 1715 | 1690-1740 |

| Aromatic C=C Stretch | 1590 | 1500-1600 |

| C-F Stretch | 1240 | 1200-1300 |

| C-S Stretch (thiophene) | 710 | 690-750 |

Simulated Vibrational Spectra (IR, Raman)

Theoretical vibrational spectra are crucial for understanding a molecule's structure and bonding. These simulations are typically performed using DFT calculations, often with the B3LYP functional and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. nih.govresearchgate.net

The calculation first involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. Following optimization, a frequency calculation is performed. This yields a set of vibrational modes, each with a specific frequency (in cm⁻¹) and intensity (for IR) or activity (for Raman). These theoretical frequencies are often scaled by an empirical factor to better match experimental data due to approximations in the computational method and the neglect of anharmonicity.

For this compound, the simulated spectra would reveal characteristic vibrational modes. A table of predicted assignments would typically be generated.

Table 1. Hypothetical Example of Predicted Vibrational Frequencies and Assignments for this compound. (Note: This table is illustrative. Actual values require specific calculations.)

| Predicted Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Assignment (Potential Energy Distribution) |

|---|---|---|---|

| ~3100-3000 | Medium | High | Aromatic C-H stretching (Thiophene and Benzene rings) |

| ~1700-1680 | Very High | Medium | C=O stretching (Aldehyde group) |

| ~1600-1450 | High | High | C=C aromatic ring stretching |

| ~1250-1200 | High | Low | C-F stretching |

| ~850-800 | Medium | Medium | C-S stretching (Thiophene ring) |

Simulated Electronic Spectra (UV-Vis) and Excitation Energies

Simulated UV-Vis spectra provide insight into the electronic transitions within a molecule. These are typically calculated using Time-Dependent Density Functional Theory (TD-DFT), which can predict the excitation energies (the energy required to promote an electron to a higher energy state), the corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption. rajpub.comresearchgate.netmdpi.com

For this compound, the simulation would likely show several electronic transitions, primarily corresponding to π → π* transitions within the conjugated system formed by the thiophene and benzaldehyde rings. The analysis would identify which molecular orbitals are involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 2. Hypothetical Example of Calculated Electronic Transition Data for this compound. (Note: This table is illustrative. Actual values require specific calculations.)

| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| ~3.5 - 4.0 | ~350 - 310 | > 0.5 | HOMO → LUMO (π → π) |

| ~4.5 - 5.0 | ~275 - 250 | > 0.3 | HOMO-1 → LUMO (π → π) |

Thermodynamic Properties

The same DFT frequency calculations used for vibrational spectra can also be used to determine key thermodynamic properties of the molecule by applying principles of statistical mechanics. researchgate.net

Enthalpy, Entropy, and Heat Capacity at Varying Temperatures

From the calculated vibrational frequencies, it is possible to compute the vibrational contributions to the molecule's enthalpy (H), entropy (S), and heat capacity (Cv). These properties are temperature-dependent and are crucial for understanding the stability and reactivity of a compound under different thermal conditions. The calculations would typically be presented in a table showing how these values change with temperature.

Table 3. Hypothetical Example of Calculated Thermodynamic Properties for this compound. (Note: This table is illustrative. Actual values require specific calculations.)

| Temperature (K) | Enthalpy (kcal/mol) | Heat Capacity, Cv (cal/mol·K) | Entropy, S (cal/mol·K) |

|---|---|---|---|

| 100.0 | Value | Value | Value |

| 200.0 | Value | Value | Value |

| 298.15 | Value | Value | Value |

| 400.0 | Value | Value | Value |

Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry, like this compound, are potential candidates for nonlinear optical (NLO) materials. NLO materials can alter the properties of light and are important for applications in optoelectronics and photonics.

First-Order Hyperpolarizability Calculations

The most important parameter for second-order NLO activity is the first-order hyperpolarizability (β). nih.govresearchgate.net This property can be calculated using DFT methods. The calculation involves determining the molecule's response to an applied external electric field. A large β value indicates a strong NLO response. The thiophene ring can act as an electron donor, while the aldehyde group and the fluorine atom are electron-withdrawing, creating the charge asymmetry needed for NLO activity. researchgate.net

The calculation provides the total hyperpolarizability (β_tot) as well as the individual tensor components. The results are often compared to a standard NLO material, like urea, for reference.

Table 4. Hypothetical Example of Calculated NLO Properties for this compound. (Note: This table is illustrative. Actual values require specific calculations.)

| Property | Calculated Value (esu) |

|---|---|

| Dipole Moment, μ (Debye) | Value |

| Mean Polarizability, <α> (x 10⁻²⁴ esu) | Value |

| Total First Hyperpolarizability, β_tot (x 10⁻³⁰ esu) | Value |

Vi. Advanced Applications in Chemical Sciences

Role in Advanced Materials Science

The electronic and structural properties of 2-Fluoro-4-(thiophen-2-yl)benzaldehyde make it a promising candidate for the development of novel organic materials. The presence of the electron-rich thiophene (B33073) moiety connected to a fluorinated, electron-withdrawing phenyl ring creates an intrinsic donor-acceptor system. This electronic push-pull characteristic is highly sought after for tuning the optoelectronic properties of organic materials.

This compound serves as a key monomer for the synthesis of π-conjugated polymers, which are fundamental to optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The aldehyde functional group is a versatile handle for polymerization reactions.

Wittig Reaction: The aldehyde can react with phosphonium ylides in a Wittig reaction to form vinylenes (C=C double bonds). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for extending the conjugated backbone of a polymer, which is essential for efficient charge transport.

Knoevenagel Condensation: Condensation with molecules containing active methylene groups (e.g., malononitrile derivatives) provides another route to extend π-conjugation. This method is widely used to create polymers with tailored electronic band gaps.

Horner-Wadsworth-Emmons Reaction: This variation of the Wittig reaction also allows for the formation of alkenes and is another key tool in the synthesis of conjugated polymers from aldehyde precursors.

The incorporation of the thiophene ring into the polymer backbone contributes to its electron-donating properties and enhances charge carrier mobility, while the fluorine atom can improve the polymer's stability and tune its HOMO/LUMO energy levels for better device performance. nih.gov

Table 1: Potential Polymerization Reactions Involving this compound

| Reaction Type | Co-reactant Example | Resulting Linkage | Application in Polymers |

| Wittig Reaction | Bis(phosphonium salt) | Vinylene (-CH=CH-) | Creates conjugated backbones for conductive polymers. organic-chemistry.orgwikipedia.org |

| Knoevenagel Condensation | 1,4-Phenylenediacetonitrile | Dicyanovinylene | Used to synthesize low bandgap polymers for OPVs. |

| Imine Condensation | Aromatic Diamine | Imine (-CH=N-) | Forms Schiff-base polymers and COFs. |

Porous crystalline materials like MOFs and COFs are synthesized from molecular building blocks. This compound is a suitable precursor for creating the organic linkers or monomers used in these frameworks.

Covalent Organic Frameworks (COFs): The aldehyde group can directly participate in the formation of COFs. nih.govnih.govrsc.org For instance, through condensation reactions with amine-containing monomers (e.g., 1,3,5-tris(4-aminophenyl)benzene), it can form highly crystalline, porous COFs with imine linkages. rsc.org Thiophene-based COFs are of particular interest for applications in electronics and photocatalysis due to their electronic properties and ability to form ordered, stacked structures ideal for charge transport. nih.govresearchgate.netresearchgate.net

Metal-Organic Frameworks (MOFs): While the aldehyde group itself does not typically coordinate directly to metal centers in MOFs, it can be readily converted into a functional group that does, such as a carboxylic acid via oxidation. The resulting 2-fluoro-4-(thiophen-2-yl)benzoic acid could then be used as an organic linker to synthesize novel MOFs. The functionalization of MOF linkers is a key strategy for tuning the properties and applications of the resulting framework.

The inherent properties of the this compound molecule make it a valuable building block for a range of functional organic materials beyond polymers. The donor-acceptor structure is beneficial for applications in nonlinear optics (NLO), where materials that can alter the properties of light are required. Furthermore, its conjugated system forms a chromophore, making it and its derivatives candidates for use as dyes and pigments. The fluorine substitution can enhance properties such as thermal stability and solubility in specific organic solvents, which is advantageous for material processing.

Contributions to Organic Synthesis and Medicinal Chemistry Intermediates

In synthetic organic and medicinal chemistry, this compound is recognized as a valuable and versatile intermediate. Its utility stems from the ability of its functional groups to undergo a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The compound serves as a cornerstone in multi-step syntheses. The thiophene and fluorophenyl rings provide a rigid scaffold, while the aldehyde group acts as a primary site for chemical elaboration. This is exemplified in its use in the synthesis of heterocyclic compounds, where the aldehyde is often a precursor to a part of the ring system. For example, it can be used to synthesize substituted pyrimidines, a common core in many biologically active compounds, through condensation reactions with urea or guanidine derivatives. bu.edu.egpnrjournal.comijprs.comresearchgate.netjchr.org The thiophene moiety itself is a privileged pharmacophore in medicinal chemistry, known to participate in drug-receptor interactions. nih.gov

A significant application of this compound is its role as a key intermediate in the synthesis of inhibitors for Focal Adhesion Kinase (FAK), a target in cancer therapy. The clinical trial candidate GSK2256294 is a notable example.

In the documented synthetic pathways for FAK inhibitors, this compound is reacted with a substituted aminopyrimidine, such as 4-amino-N-methyl-2-(methylamino)pyrimidine-5-carboxamide. The aldehyde undergoes a reductive amination reaction with the primary amino group on the pyrimidine ring. This key step forms a secondary amine linkage and connects the fluoro-thienyl-phenyl moiety to the core heterocyclic structure of the inhibitor. This transformation is a critical C-N bond-forming reaction that establishes a significant portion of the final drug molecule's structure.

Table 2: Synthetic Utility in the Development of FAK Inhibitors

| Precursor | Key Reagent | Reaction Type | Product/Intermediate | Therapeutic Target |

| This compound | 4-amino-N-methyl-2-(methylamino)pyrimidine-5-carboxamide | Reductive Amination | Intermediate for GSK2256294 | Focal Adhesion Kinase (FAK) |

This specific application underscores the compound's importance as a high-value intermediate in the pharmaceutical industry, where the precise assembly of molecular components is crucial for achieving desired biological activity.

Role in Corrosion Inhibition Mechanisms (via derivatives)

Derivatives of this compound have shown significant promise as corrosion inhibitors, particularly for steel in acidic environments. The efficacy of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acidic medium. This inhibition is a result of the complex interplay of various molecular features.

The primary mechanism of corrosion inhibition by derivatives of this compound is their adsorption onto the metal surface. This process can involve either physisorption, chemisorption, or a combination of both. Physisorption is driven by electrostatic interactions between the charged metal surface and the inhibitor molecule, while chemisorption involves the formation of coordinate bonds between the heteroatoms in the inhibitor and the vacant d-orbitals of the metal atoms. mdpi.com

Several factors influence the adsorption behavior of these derivatives:

Presence of Heteroatoms: The thiophene ring's sulfur atom, along with other heteroatoms like nitrogen and oxygen that can be introduced through derivatization (e.g., forming Schiff bases), possess lone pairs of electrons that can be shared with the metal's d-orbitals, leading to strong adsorption. d-nb.info

Aromatic Rings: The phenyl and thiophene rings provide a larger surface area for interaction with the metal, contributing to the stability of the adsorbed layer. The π-electrons of these rings can also interact with the metal surface.

Protective Film Formation: The adsorption of these inhibitor molecules creates a protective film on the metal surface, which acts as a barrier, isolating the metal from the corrosive environment. mdpi.comtulane.eduresearchgate.net This film displaces water molecules and aggressive ions from the metal surface, thereby reducing the rate of corrosion.

The adsorption of thiophene derivatives on steel surfaces has been found to follow various adsorption isotherms, such as the Langmuir and Freundlich isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. mdpi.comtulane.eduresearchgate.net

The efficiency of corrosion inhibition by derivatives of this compound is intrinsically linked to their molecular structure. The nature and position of substituents on the aromatic rings can significantly alter their protective capabilities.

Key structural features influencing inhibition efficiency include:

Electron-Donating and Withdrawing Groups: The presence of electron-donating groups (e.g., -OH, -OCH3) can enhance the electron density on the molecule, promoting stronger adsorption onto the metal surface and thus increasing inhibition efficiency. Conversely, electron-withdrawing groups (e.g., -NO2) can have the opposite effect.